molecular formula C8H5BrN2S B1612086 5-Bromo-4-(thiophen-2-yl)pyrimidine CAS No. 5162-74-3

5-Bromo-4-(thiophen-2-yl)pyrimidine

Cat. No. B1612086
CAS RN: 5162-74-3
M. Wt: 241.11 g/mol
InChI Key: XHMCKMXHKBZACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Bromo-4-(thiophen-2-yl)pyrimidine involves nucleophilic aromatic substitution. A previously developed synthetic protocol allows the preparation of this compound from readily available starting materials .

Scientific Research Applications

1. Versatile Route to Substituted Pyrimidines

A study by Verbitskiy et al. (2012) demonstrated the usefulness of combining the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen to synthesize substituted pyrimidines, including 4-(thiophen-2-yl) and 5-(thiophen-2-yl) pyrimidines, starting from commercially available 5-bromopyrimidine.

2. Intermediate in Synthesis of Pyrimidines

5-Bromo-4-(thiophen-2-yl)pyrimidine is identified as an important intermediate in the synthesis of various pyrimidines, as detailed in research by Hou et al. (2016).

3. Application in Nucleoside Synthesis

Brown, Burdon, and Slatcher (1968) utilized 5-Bromo-2,4-di-t-butoxypyrimidine, a related compound, to synthesize nucleosides such as pseudouridine and 5-β-D-ribofuranosyluridine, indicating the potential of bromopyrimidines in nucleoside chemistry (Brown, Burdon, & Slatcher, 1968).

4. Radiosensitizing Agent in Cancer Treatment

Kumar and Sevilla (2017) explored the use of halogen-substituted pyrimidines, such as 5-bromouracil, in cancer treatment as radiosensitizing agents. Their study suggests the potential of bromopyrimidines in enhancing the effectiveness of radiotherapy (Kumar & Sevilla, 2017).

5. Charge Transfer Material in Electronic Applications

Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine and its derivatives for their potential as efficient charge transfer materials, highlighting the significance of bromopyrimidines in electronic applications (Irfan, 2014).

6. Antiretroviral Activity

Research by Hocková et al. (2003) explored the antiretroviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class which includes bromopyrimidine derivatives, demonstrating their potential in HIV treatment (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

7. Synthesis of Novel Pyrimidines with Antimicrobial Activity

Lanjewar et al. (2009, 2010) synthesized hybrid pyrimidines with potential antimicrobial and antifungal properties, using bromopyrimidine derivatives as key intermediates (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009), (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2010).

8. Liquid Crystalline Materials

Sharma, Lacey, and Wilson (2003) synthesized a range of heterocyclic liquid crystalline materials incorporating thiophene-pyrimidine moiety, indicating the utility of bromopyrimidines in the development of liquid crystals (Sharma, Lacey, & Wilson, 2003).

properties

IUPAC Name

5-bromo-4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMCKMXHKBZACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597942
Record name 5-Bromo-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(thiophen-2-yl)pyrimidine

CAS RN

5162-74-3
Record name 5-Bromo-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(thiophen-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(thiophen-2-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-(thiophen-2-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-(thiophen-2-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-(thiophen-2-yl)pyrimidine
Reactant of Route 6
5-Bromo-4-(thiophen-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.